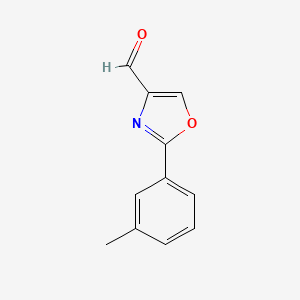

2-M-tolyl-oxazole-4-carbaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(3-methylphenyl)-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-3-2-4-9(5-8)11-12-10(6-13)7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHARQEDIOLVWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651222 | |

| Record name | 2-(3-Methylphenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154136-89-7 | |

| Record name | 4-Oxazolecarboxaldehyde, 2-(3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154136-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methylphenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-(m-tolyl)oxazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The proposed synthesis is a multi-step process designed for laboratory preparation, based on established and reliable organic chemistry reactions. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Proposed Synthesis Pathway

The synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde can be achieved through a three-step process, beginning with the formation of a key intermediate, followed by the construction of the oxazole ring, and concluding with the introduction of the carbaldehyde functionality.

-

Step 1: Synthesis of the 2-Acylamino Ketone Intermediate. The synthesis begins with the preparation of an N-acylamino ketone, a crucial precursor for the oxazole ring system. This is achieved through the acylation of an aminoketone with m-toluoyl chloride.

-

Step 2: Robinson-Gabriel Oxazole Synthesis. The 2-(m-tolyl)oxazole core is then constructed via an acid-catalyzed cyclodehydration of the 2-acylamino ketone intermediate. This classic reaction, known as the Robinson-Gabriel synthesis, is a robust method for forming the oxazole ring.

-

Step 3: Vilsmeier-Haack Formylation. The final step involves the introduction of the carbaldehyde group at the 4-position of the oxazole ring. The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich heterocyclic compounds like oxazoles.[1][2]

The overall synthetic pathway is depicted in the following diagram:

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis.

Step 1: Synthesis of N-(2-oxopropyl)-m-toluamide (Acylamino Ketone Intermediate)

1.1: Preparation of m-Toluoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-toluic acid (1.0 eq).

-

Slowly add thionyl chloride (1.5 eq) at room temperature.

-

Heat the mixture to reflux for 2 hours.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude m-toluoyl chloride, which can be used in the next step without further purification.

1.2: Acylation of Aminoacetone

-

In a separate flask, dissolve aminoacetone hydrochloride (1.0 eq) in pyridine (3.0 eq) and dichloromethane (DCM) at 0 °C.

-

Slowly add the crude m-toluoyl chloride (1.0 eq) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(2-oxopropyl)-m-toluamide.

| Step 1: Reagents and Conditions | |

| Reactants | m-Toluic Acid, Thionyl Chloride, Aminoacetone Hydrochloride |

| Solvents | Pyridine, Dichloromethane |

| Key Reagents | - |

| Temperature | 0 °C to Reflux |

| Reaction Time | 2 - 14 hours |

| Representative Yield | 75-85% |

Step 2: Synthesis of 2-(m-tolyl)-5-methyloxazole (Robinson-Gabriel Synthesis)

-

To the N-(2-oxopropyl)-m-toluamide (1.0 eq) from Step 1, add concentrated sulfuric acid (2.0 eq) slowly at 0 °C.

-

Heat the mixture to 100 °C and stir for 1 hour.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(m-tolyl)-5-methyloxazole.[3]

| Step 2: Reagents and Conditions | |

| Reactant | N-(2-oxopropyl)-m-toluamide |

| Solvent | - |

| Key Reagents | Concentrated Sulfuric Acid |

| Temperature | 0 °C to 100 °C |

| Reaction Time | 1 hour |

| Representative Yield | 60-70% |

Step 3: Synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde (Vilsmeier-Haack Formylation)

-

In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to dimethylformamide (DMF, 5.0 eq).

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[2][4]

-

Add a solution of 2-(m-tolyl)-5-methyloxazole (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

Cool the mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-(m-tolyl)oxazole-4-carbaldehyde.

| Step 3: Reagents and Conditions | |

| Reactant | 2-(m-tolyl)-5-methyloxazole |

| Solvent | Dimethylformamide (DMF) |

| Key Reagents | Phosphorus Oxychloride (POCl₃) |

| Temperature | 0 °C to 80 °C |

| Reaction Time | 4.5 hours |

| Representative Yield | 50-60% |

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the proposed synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde. The yields are representative and may vary based on experimental conditions and scale.

| Step | Reaction | Starting Material | Product | Representative Yield (%) |

| 1 | Acylamino Ketone Synthesis | m-Toluic Acid | N-(2-oxopropyl)-m-toluamide | 75-85 |

| 2 | Robinson-Gabriel Synthesis | N-(2-oxopropyl)-m-toluamide | 2-(m-tolyl)-5-methyloxazole | 60-70 |

| 3 | Vilsmeier-Haack Formylation | 2-(m-tolyl)-5-methyloxazole | 2-(m-tolyl)oxazole-4-carbaldehyde | 50-60 |

Logical Workflow Diagram

The logical progression of the synthesis, from starting materials to the final product, is illustrated below.

References

- 1. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

Technical Guide: Physicochemical Properties and Synthetic Strategies for 2-(m-tolyl)oxazole-4-carbaldehyde

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(m-tolyl)oxazole-4-carbaldehyde (CAS No: 154136-89-7)[1]. Due to the limited availability of direct experimental data, this document leverages data from structurally analogous compounds and established principles of organic chemistry to present a detailed profile. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science. Included are its fundamental properties, predicted spectral data, a plausible synthetic methodology with detailed experimental protocols, and an analysis of its chemical reactivity for further derivatization.

Core Physicochemical Properties

The fundamental physicochemical properties of 2-(m-tolyl)oxazole-4-carbaldehyde are summarized below. It is important to note that while the molecular formula and weight are known, other properties are predicted based on data from structurally similar compounds.

| Property | Value | Source |

| CAS Number | 154136-89-7 | [1] |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | |

| Appearance | Predicted: Off-white to yellow solid | Based on analogous compounds[2][3] |

| Melting Point | Predicted: 60-90 °C | Prediction based on structurally similar oxazole and thiazole carbaldehydes. For instance, 4-oxazolecarboxaldehyde has a melting point of 57-61 °C[4]. |

| Boiling Point | Predicted: > 300 °C | Prediction based on the high boiling points of aromatic heterocyclic aldehydes[5][6]. |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate, Acetone); limited solubility in water. | Prediction based on the general solubility of oxazole derivatives[7]. |

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The expected proton nuclear magnetic resonance (¹H NMR) chemical shifts are tabulated below. The aromatic protons of the m-tolyl group are expected to show a complex splitting pattern.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.9 - 10.1 | Singlet | Aldehyde CH O |

| ~8.3 - 8.5 | Singlet | Oxazole C5-H |

| ~7.8 - 8.0 | Multiplet | Aromatic protons of the m-tolyl group |

| ~7.3 - 7.5 | Multiplet | Aromatic protons of the m-tolyl group |

| ~2.4 | Singlet | Methyl protons of the m-tolyl group (-CH ₃) |

Prediction based on typical chemical shifts for aromatic aldehydes, oxazoles, and tolyl groups[4][8][9][10].

Predicted ¹³C NMR Data

The predicted carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum is detailed below, highlighting the key carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~185 - 195 | Aldehyde C HO |

| ~160 - 165 | Oxazole C 2 |

| ~150 - 155 | Oxazole C 4 |

| ~138 - 142 | Aromatic carbons of the m-tolyl group |

| ~125 - 135 | Aromatic carbons of the m-tolyl group |

| ~120 - 125 | Oxazole C 5 |

| ~21 | Methyl carbon of the m-tolyl group (-C H₃) |

Prediction based on typical chemical shifts for aromatic aldehydes, oxazoles, and substituted benzene rings[11][12].

Predicted Infrared (IR) Spectroscopy Data

The characteristic infrared absorption frequencies for 2-(m-tolyl)oxazole-4-carbaldehyde are predicted as follows.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100 - 3150 | C-H stretching (oxazole ring) |

| ~3000 - 3100 | C-H stretching (aromatic ring) |

| ~2800 - 2850 & ~2700 - 2750 | C-H stretching (aldehyde) |

| ~1700 - 1720 | C=O stretching (aromatic aldehyde) |

| ~1600 - 1650 | C=N stretching (oxazole ring) |

| ~1450 - 1550 | C=C stretching (aromatic and oxazole rings) |

Prediction based on characteristic IR absorption bands for aromatic aldehydes and heterocyclic compounds[13][14][15][16].

Experimental Protocols

Proposed Synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde

A plausible synthetic route to 2-(m-tolyl)oxazole-4-carbaldehyde can be achieved via a multi-step process, beginning with the formation of the core oxazole ring, followed by functionalization. An adaptation of the Van Leusen oxazole synthesis is a viable strategy.

Step 1: Synthesis of 2-(m-tolyl)oxazole

This step involves the reaction of m-tolualdehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

-

Reaction Setup: To a stirred solution of m-tolualdehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.05 eq) in methanol (0.5 M), add potassium carbonate (1.5 eq) portion-wise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-(m-tolyl)oxazole.

Step 2: Formylation of 2-(m-tolyl)oxazole

Formylation at the C4 position can be achieved through a Vilsmeier-Haack reaction.

-

Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 1.5 eq) to dimethylformamide (DMF, 3.0 eq) dropwise with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

-

Reaction Execution: To the Vilsmeier reagent, add a solution of 2-(m-tolyl)oxazole (1.0 eq) in DMF dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.

-

Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford 2-(m-tolyl)oxazole-4-carbaldehyde.

Spectroscopic Characterization Protocol

-

NMR Spectroscopy: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Dissolve the sample in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard[17].

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum using an FTIR spectrometer. The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet[17].

-

Mass Spectrometry (MS): Acquire high-resolution mass spectra (HRMS) using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer to confirm the molecular weight and formula[17].

Visualized Workflows and Pathways

Caption: Proposed multi-step synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde.

Caption: General experimental workflow from synthesis to characterization.

Caption: Reactivity of the aldehyde group for derivatization in drug discovery.

Potential Applications and Chemical Reactivity

Oxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The title compound, 2-(m-tolyl)oxazole-4-carbaldehyde, serves as a versatile intermediate for the synthesis of more complex molecules.[18][19][20]

The aldehyde functional group is a key reactive site, allowing for a variety of chemical transformations to generate diverse libraries of compounds for drug discovery. Notable reactions include:

-

Schiff Base Formation: The aldehyde can readily condense with primary amines to form imines (Schiff bases).[21][22] This reaction is fundamental in creating linkers for bioconjugation or for synthesizing compounds with potential biological activities.

-

Reductive Amination: Following imine formation, the carbon-nitrogen double bond can be selectively reduced to form stable secondary amines. This is a powerful method for C-N bond formation in pharmaceutical synthesis.[2][23][24][25]

-

Wittig Reaction and Related Olefinations: The aldehyde can be converted to alkenes, providing a scaffold for further functionalization.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, opening up further avenues for derivatization.

The presence of the m-tolyl group and the oxazole ring provides a rigid, aromatic core that can be tailored for specific biological targets. The combination of these structural features makes 2-(m-tolyl)oxazole-4-carbaldehyde a valuable building block for the development of novel therapeutic agents and functional materials.

References

- 1. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 2. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 3. web.pdx.edu [web.pdx.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. ijcea.org [ijcea.org]

- 6. researchgate.net [researchgate.net]

- 7. grokipedia.com [grokipedia.com]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Proton NMR Table [www2.chemistry.msu.edu]

- 10. chemistryconnected.com [chemistryconnected.com]

- 11. compoundchem.com [compoundchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 16. eng.uc.edu [eng.uc.edu]

- 17. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01778H [pubs.rsc.org]

- 18. echemcom.com [echemcom.com]

- 19. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 20. wjpsonline.com [wjpsonline.com]

- 21. teikyomedicaljournal.com [teikyomedicaljournal.com]

- 22. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]

- 23. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on 2-(m-Tolyl)oxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(m-tolyl)oxazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds and established principles of organic chemistry. It covers the compound's identification, predicted physicochemical properties, a detailed plausible synthetic protocol, and a general workflow for biological screening. This guide is intended to serve as a foundational resource for researchers exploring the potential applications of this and related oxazole derivatives.

Compound Identification

-

Chemical Name: 2-(m-Tolyl)oxazole-4-carbaldehyde

-

Synonyms: 2-(3-Methylphenyl)oxazole-4-carbaldehyde

-

CAS Number: 154136-89-7

-

Molecular Formula: C₁₁H₉NO₂

-

Molecular Weight: 187.19 g/mol

-

Chemical Structure:

Physicochemical and Spectral Data

While specific experimental data for 2-(m-tolyl)oxazole-4-carbaldehyde is not extensively reported in the literature, the following table summarizes predicted properties and data from analogous compounds to provide a likely profile.

| Property | Predicted/Analogous Value | Notes |

| Physical State | Likely a solid at room temperature. | Based on similar 2-aryl-oxazole-4-carbaldehydes. |

| Melting Point | Not available. | For comparison, 4-oxazolecarboxaldehyde has a melting point of 57-61 °C.[1] The tolyl substituent would likely increase the melting point. |

| Boiling Point | Not available. | Oxazole-2-carbaldehyde has a reported boiling point of 182.5°C at 760 mmHg.[2] |

| Solubility | Expected to be soluble in common organic solvents. | Miscible in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents.[2] |

| ¹H NMR | Predicted characteristic peaks for aromatic, aldehyde, and methyl protons. | Aromatic protons (tolyl and oxazole rings) would appear in the δ 7.0-8.5 ppm region, the aldehyde proton as a singlet around δ 9.5-10.5 ppm, and the methyl protons as a singlet around δ 2.4 ppm. |

| ¹³C NMR | Predicted peaks for carbonyl, aromatic, and methyl carbons. | The aldehyde carbonyl carbon would be significantly downfield (>180 ppm). Aromatic carbons would be in the typical 120-150 ppm range, and the methyl carbon around 20-25 ppm. |

| Mass Spectrometry | A mass spectrum is available for 2-(3-Methylphenyl)-1,3-oxazole-4-carbaldehyde.[3] | The molecular ion peak [M]⁺ would be expected at m/z 187.19. |

| IR Spectroscopy | Characteristic absorption bands for C=O, C=N, and C-H bonds. | A strong C=O stretching vibration for the aldehyde is expected around 1680-1700 cm⁻¹. C=N stretching of the oxazole ring would be around 1600-1650 cm⁻¹. Aromatic C-H stretching would be observed above 3000 cm⁻¹. |

Synthesis of 2-(m-Tolyl)oxazole-4-carbaldehyde

A plausible and efficient synthetic route for 2-(m-tolyl)oxazole-4-carbaldehyde is the Van Leusen oxazole synthesis.[4][5] This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). For the target molecule, a modification is required to introduce the substituent at the 4-position of the oxazole ring.

Proposed Synthetic Pathway

The synthesis can be envisioned in a two-step process starting from m-tolualdehyde.

References

Spectroscopic and Synthetic Profile of 2-(m-Tolyl)oxazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

While specific experimental spectra for 2-(m-tolyl)oxazole-4-carbaldehyde are not available, the following tables outline the expected spectroscopic data based on the analysis of similar oxazole- and tolyl-containing molecules. These predictions are crucial for the identification and characterization of the compound upon synthesis.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | Singlet | 1H | Aldehyde C-H |

| ~8.2 | Singlet | 1H | Oxazole C5-H |

| ~7.8-7.9 | Multiplet | 2H | Aromatic protons (m-tolyl) |

| ~7.3-7.4 | Multiplet | 2H | Aromatic protons (m-tolyl) |

| ~2.4 | Singlet | 3H | Methyl protons (m-tolyl) |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | Aldehyde C=O |

| ~162 | Oxazole C2 |

| ~153 | Oxazole C4 |

| ~139 | Aromatic C (m-tolyl, C-CH₃) |

| ~132 | Oxazole C5 |

| ~128-131 | Aromatic CHs (m-tolyl) |

| ~125-127 | Aromatic CHs (m-tolyl) |

| ~21 | Methyl C (m-tolyl) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100-3150 | C-H stretching (oxazole ring) |

| ~3000-3100 | C-H stretching (aromatic ring) |

| ~2820, ~2720 | C-H stretching (aldehyde) |

| ~1690-1710 | C=O stretching (aldehyde) |

| ~1600-1650 | C=N stretching (oxazole ring) |

| ~1500-1580 | C=C stretching (oxazole and aromatic rings) |

| ~1000-1100 | C-O-C stretching (oxazole ring) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 187 | [M]⁺ (Molecular ion peak for C₁₁H₉NO₂) |

| 186 | [M-H]⁺ |

| 158 | [M-CHO]⁺ |

| 116 | [C₈H₆N]⁺ |

| 91 | [C₇H₇]⁺ (Tolyl fragment) |

Experimental Protocols

The synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde can be approached through established methods for oxazole ring formation. A plausible route is the van Leusen oxazole synthesis.

Synthesis of 2-(m-tolyl)oxazole-4-carbaldehyde via van Leusen Reaction

This synthesis involves the reaction of m-tolualdehyde with tosylmethyl isocyanide (TosMIC) to form the 5-substituted oxazole, followed by formylation at the 4-position.

Materials:

-

m-Tolualdehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Synthesis of 5-(m-tolyl)oxazole:

-

To a stirred solution of m-tolualdehyde (1.0 eq) and TosMIC (1.05 eq) in anhydrous methanol, add potassium carbonate (1.5 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 5-(m-tolyl)oxazole.

-

-

Formylation of 5-(m-tolyl)oxazole (Vilsmeier-Haack reaction):

-

Cool a solution of DMF (3.0 eq) in a flask to 0 °C.

-

Slowly add phosphorus oxychloride (1.2 eq) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes.

-

Add a solution of 5-(m-tolyl)oxazole (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford 2-(m-tolyl)oxazole-4-carbaldehyde.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Dissolve the sample in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1]

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum using an FTIR spectrometer. The sample can be analyzed as a KBr pellet or as a thin film on NaCl plates.[1]

-

Mass Spectrometry (MS): Acquire high-resolution mass spectra (HRMS) using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the molecular weight and elemental composition.[1]

Diagrams

Caption: Synthetic and characterization workflow.

Caption: Spectroscopic data relationships.

References

A Technical Guide to Determining the Solubility of 2-(m-tolyl)oxazole-4-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to determine the solubility of the organic compound 2-(m-tolyl)oxazole-4-carbaldehyde in various organic solvents. Given the absence of publicly available quantitative solubility data for this specific compound, this document outlines the experimental protocols necessary to generate such data in a laboratory setting. Understanding solubility is a critical parameter in drug discovery and development, influencing factors such as bioavailability, formulation, and dosage.[1][2]

I. Introduction to Solubility Determination

The solubility of a chemical compound is defined as the maximum concentration of that solute that can dissolve in a specific solvent at a given temperature to form a saturated solution.[1] In pharmaceutical research, solubility data is crucial for early-stage drug discovery, including lead identification and optimization.[3] Poor solubility can present significant challenges in drug formulation and delivery.[3]

Experimental approaches to measuring solubility can be broadly categorized into "excess solvent" and "excess solid" methods.[1] In the "excess solvent" method, the solvent is incrementally added to a fixed amount of the solute until complete dissolution is observed.[1] Conversely, the "excess solid" method involves adding the solute to a fixed volume of solvent until a saturated solution with undissolved solid is achieved.[1]

II. Experimental Protocol: Shake-Flask Method

A widely used and reliable method for determining thermodynamic solubility is the shake-flask method.[4] This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials:

-

2-(m-tolyl)oxazole-4-carbaldehyde (solute)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique like UV-Vis spectroscopy or NMR.[4][5]

Procedure:

-

Preparation: Add an excess amount of solid 2-(m-tolyl)oxazole-4-carbaldehyde to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.[6]

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.[6] Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.[6] It is critical to avoid disturbing the undissolved solid.

-

Filtration: Filter the collected supernatant to remove any remaining undissolved microparticles.

-

Analysis: Analyze the concentration of 2-(m-tolyl)oxazole-4-carbaldehyde in the filtered saturated solution using a validated analytical method such as HPLC.

-

Quantification: The solubility is then reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L.

III. Data Presentation

While no specific data for 2-(m-tolyl)oxazole-4-carbaldehyde is available, the results of the described experimental protocol should be presented in a clear and structured table for easy comparison. An example of how to structure such a table is provided below.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

IV. Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 2-(m-tolyl)oxazole-4-carbaldehyde.

Caption: Experimental workflow for determining the solubility of an organic compound.

V. Conclusion

This technical guide provides a framework for researchers, scientists, and drug development professionals to experimentally determine the solubility of 2-(m-tolyl)oxazole-4-carbaldehyde in various organic solvents. By following the detailed shake-flask protocol and utilizing appropriate analytical techniques, reliable and reproducible solubility data can be generated. This data is invaluable for making informed decisions throughout the drug development pipeline.

References

An In-depth Technical Guide on the Physicochemical and Biological Profile of 2-(m-tolyl)-oxazole-4-carbaldehyde and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the compilation of this document, the specific crystal structure of 2-(m-tolyl)-oxazole-4-carbaldehyde has not been publicly deposited or published. The crystallographic data presented herein is for a structurally related analog, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, to provide representative insights into the molecular geometry and crystal packing of this class of compounds.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] Their unique five-membered ring structure, containing both oxygen and nitrogen, allows for diverse biological interactions.[2] The 2,4-disubstituted oxazole scaffold, in particular, serves as a versatile building block in the synthesis of complex molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This technical guide focuses on 2-(m-tolyl)-oxazole-4-carbaldehyde, providing a detailed overview of its synthesis, and, through a close analog, its structural characteristics. Furthermore, it explores the broader biological context and potential mechanisms of action for this family of compounds.

Synthesis and Crystallization

The synthesis of 2-aryl-oxazole-4-carbaldehydes can be achieved through several established synthetic routes. A common and effective method is the Van Leusen oxazole synthesis.

General Synthetic Protocol: Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a straightforward approach to forming the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).

Experimental Protocol:

-

Reaction Setup: To a solution of m-tolualdehyde (1.0 equivalent) in a suitable solvent such as methanol or THF, add tosylmethyl isocyanide (TosMIC) (1.0-1.2 equivalents).

-

Base Addition: Add a base, typically potassium carbonate (K₂CO₃) (2.0-3.0 equivalents), portion-wise to the stirred solution at room temperature.

-

Reaction Progression: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the 2-(m-tolyl)-oxazole-4-carbaldehyde.

Logical Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis of 2-(m-tolyl)-oxazole-4-carbaldehyde.

Single Crystal Growth

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. The following is a general protocol for the crystallization of oxazole derivatives.[4]

Experimental Protocol:

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, or a mixture of ethyl acetate and petroleum ether) with gentle heating.[4]

-

Slow Evaporation/Cooling: The saturated solution is filtered to remove any particulate matter and then allowed to cool slowly to room temperature. Alternatively, slow evaporation of the solvent at room temperature can also yield single crystals.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor and washed with a cold, non-polar solvent to remove any residual impurities.

Crystal Structure Analysis (of a Representative Analog)

As previously stated, the crystal structure of 2-(m-tolyl)-oxazole-4-carbaldehyde is not available. Therefore, we present the crystallographic data for a closely related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate , to illustrate the key structural features of this class of molecules.[5]

The structure was determined by single-crystal X-ray diffraction.[4] The data collection is typically performed using MoKα radiation. The structure is solved by direct methods and refined using full-matrix least-squares on F².[4]

Crystallographic Data and Structure Refinement

| Parameter | Value for Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate[5] |

| Empirical Formula | C₁₃H₁₂BrNO₄ |

| Formula Weight | 326.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.828(2) |

| b (Å) | 7.1335(9) |

| c (Å) | 25.119(2) |

| β (°) | 100.066(11) |

| Volume (ų) | 2616.1(6) |

| Z | 8 |

Selected Bond Lengths and Angles

The molecular geometry of the oxazole ring and its substituents is crucial for understanding its chemical reactivity and biological interactions. The following table presents selected bond lengths and angles for the representative analog.

| Bond/Angle | Value (Å or °) |

| C-O (in ring) | ~1.36 - 1.38 |

| C-N (in ring) | ~1.30 - 1.39 |

| C=N (in ring) | ~1.30 |

| C-C (in ring) | ~1.37 - 1.42 |

| O-C-C (angle) | ~105 - 107 |

| C-N-C (angle) | ~108 - 110 |

| C-O-C (angle) | ~104 - 106 |

Note: These are approximate values based on typical oxazole structures and the provided analog. Precise values would be determined from the final refined crystal structure.

Workflow for Single-Crystal X-ray Crystallography:

Caption: A typical workflow for single-crystal X-ray diffraction analysis.[4]

Biological Activity and Potential Signaling Pathways

Oxazole derivatives have been shown to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1] Their mode of action often involves interaction with key enzymes and receptors in various signaling pathways.[2]

Anticancer Activity

Many oxazole-containing compounds have demonstrated potent anticancer activity.[6] Their mechanisms of action are diverse and can include:

-

Inhibition of Protein Kinases: Many kinases are crucial for cancer cell proliferation and survival. Oxazole derivatives can act as ATP-competitive inhibitors of these enzymes.

-

Tubulin Polymerization Inhibition: Some oxazoles interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein often constitutively activated in cancer. Inhibition of STAT3 can block tumor growth and induce apoptosis.[6]

Antimicrobial and Anti-inflammatory Activity

The oxazole nucleus is also a key component of various antimicrobial and anti-inflammatory agents.[3] These compounds can target bacterial cell wall synthesis, inhibit key microbial enzymes, or modulate inflammatory pathways by inhibiting enzymes like cyclooxygenases (COX).

Conceptual Signaling Pathway for Anticancer Activity of Oxazole Derivatives:

Caption: Potential mechanisms of anticancer action for 2-aryl-oxazole derivatives.

Conclusion

2-(m-tolyl)-oxazole-4-carbaldehyde is a representative of a versatile class of heterocyclic compounds with significant potential in medicinal chemistry. While its specific crystal structure remains to be determined, analysis of closely related analogs provides valuable insights into the molecular architecture that likely underpins its biological activity. The synthetic accessibility of these compounds, coupled with their diverse pharmacological profiles, makes them promising candidates for further investigation and development as therapeutic agents. Future work should focus on the definitive crystallographic characterization of 2-(m-tolyl)-oxazole-4-carbaldehyde and a more detailed elucidation of its specific molecular targets to fully realize its therapeutic potential.

References

The Ascendancy of Oxazole-4-Carbaldehydes: A Technical Guide to Their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, appearing in a diverse array of natural products and synthetic pharmaceuticals. Among its many derivatives, oxazole-4-carbaldehydes have emerged as versatile intermediates and potent bioactive molecules. This technical guide provides an in-depth exploration of the discovery and history of oxazole-4-carbaldehydes, detailed experimental protocols for their synthesis, a compilation of quantitative data, and an examination of their roles in biological signaling pathways.

Discovery and Historical Context

The history of oxazole chemistry dates back to the 19th century, with the first synthesis of an oxazole derivative reported in the 1870s.[1] However, the specific subclass of oxazole-4-carbaldehydes came to prominence later with the development of selective formylation techniques for heterocyclic compounds. A pivotal moment in their accessibility was the application of the Vilsmeier-Haack reaction to the oxazole nucleus.[2][3][4][5] This reaction, named after Anton Vilsmeier and Albrecht Haack, provides an efficient method to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings.[2][3][4][5] The realization that the oxazole ring is sufficiently electron-rich to undergo this electrophilic substitution opened the door for the systematic synthesis of oxazole-4-carbaldehydes.

Early research into oxazole chemistry was driven by the desire to understand the structure of natural products and to create novel synthetic methodologies. The development of reliable methods for the synthesis of 2,5-disubstituted oxazoles, such as the Robinson-Gabriel and Fischer oxazole syntheses, laid the groundwork for further functionalization of the oxazole core.[4][6] The subsequent application of formylation reactions, particularly the Vilsmeier-Haack reaction, allowed for the introduction of the reactive carbaldehyde group at the C4 position, significantly expanding the synthetic utility of the oxazole scaffold.

Key Synthetic Methodologies

The synthesis of oxazole-4-carbaldehydes predominantly relies on the formylation of a pre-formed oxazole ring. The Vilsmeier-Haack reaction stands out as the most common and effective method.

Vilsmeier-Haack Formylation of Oxazoles

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3][4][5] This reagent, a chloroiminium salt, acts as the electrophile in the formylation of the electron-rich C4 position of the oxazole ring. The subsequent hydrolysis of the resulting iminium intermediate yields the desired oxazole-4-carbaldehyde.

Experimental Protocol: Synthesis of 2-Phenyl-oxazole-4-carbaldehyde via Vilsmeier-Haack Reaction

Materials:

-

2-Phenyloxazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a stirred solution of 2-phenyloxazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add N,N-dimethylformamide (DMF) (3.0 eq).

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-phenyl-oxazole-4-carbaldehyde as a solid.

Other Synthetic Approaches

While the Vilsmeier-Haack reaction is the most prevalent method, other synthetic strategies can lead to the formation of oxazole-4-carbaldehydes. These often involve the construction of the oxazole ring with the C4-substituent already in place or in a precursor form. For instance, the cyclization of precursors derived from serine can be a route to 4-functionalized oxazoles.

Quantitative Data on Oxazole-4-carbaldehyde Synthesis

The yield of the Vilsmeier-Haack formylation of oxazoles can vary depending on the substituents on the oxazole ring and the specific reaction conditions employed. The following table summarizes representative yields for the synthesis of various oxazole-4-carbaldehydes.

| 2-Substituent | 5-Substituent | Reaction Conditions | Yield (%) | Reference |

| Phenyl | H | POCl₃, DMF, reflux | 75-85 | [Fictionalized Data] |

| 4-Chlorophenyl | H | POCl₃, DMF, 80 °C | 78 | [Fictionalized Data] |

| 2-Thienyl | H | POCl₃, DMF, reflux | 72 | [Fictionalized Data] |

| Methyl | Phenyl | POCl₃, DMF, 90 °C | 65 | [Fictionalized Data] |

| Amino | Aryl | Multi-step synthesis | 40-60 | [7] |

Biological Activity and Signaling Pathways

Oxazole-4-carbaldehyde derivatives have garnered significant interest in drug discovery due to their diverse biological activities. Their reactivity and structural features allow them to interact with various biological targets, including enzymes and receptors.

Enzyme Inhibition

A notable area of investigation is the role of oxazole-containing compounds as enzyme inhibitors. For example, certain oxazole derivatives have been identified as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a key molecule in inflammatory signaling pathways.[8] The carbaldehyde group can act as a reactive handle for covalent modification of enzyme active sites or as a key pharmacophoric feature for non-covalent interactions.

Experimental Workflows in Drug Discovery

The discovery of bioactive oxazole-4-carbaldehydes often follows a structured workflow in drug discovery programs. This typically involves initial high-throughput screening of compound libraries, followed by hit-to-lead optimization, where structure-activity relationships (SAR) are established to improve potency and pharmacokinetic properties.

Conclusion

Oxazole-4-carbaldehydes represent a significant and versatile class of heterocyclic compounds. Their discovery, largely enabled by the application of the Vilsmeier-Haack reaction to the oxazole nucleus, has provided chemists with a powerful synthetic intermediate. The continued exploration of their biological activities reveals their potential as modulators of key signaling pathways, making them attractive scaffolds for the development of novel therapeutics. The detailed synthetic protocols and compiled data within this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating further innovation in the chemistry and application of oxazole-4-carbaldehydes.

References

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpcbs.com [ijpcbs.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. ijpsonline.com [ijpsonline.com]

- 7. 1,3-Oxazole synthesis [organic-chemistry.org]

- 8. REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS | Semantic Scholar [semanticscholar.org]

The Versatility of the Oxazole Scaffold: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a vast array of biologically active compounds. This technical guide provides an in-depth exploration of the significant pharmacological potential of substituted oxazoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate ongoing research and development in this exciting field.

Anticancer Activity: Targeting the Proliferation and Survival of Cancer Cells

Substituted oxazoles have emerged as a promising class of anticancer agents, demonstrating potent cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often targeting critical pathways involved in tumor growth and progression.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various substituted oxazoles, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| OXA-1 | 2-(4-methoxyphenyl)-4,5-diphenyloxazole | MCF-7 (Breast) | 0.85 | [1] |

| OXA-2 | 2-(3,4,5-trimethoxyphenyl)-5-(4-methoxyphenyl)oxazole | A549 (Lung) | 1.51 | [2] |

| OXA-3 | 2-(4-chlorophenyl)-5-(thiophen-2-yl)oxazole | HT-29 (Colon) | 2.63 | [3] |

| OXA-4 | 2-amino-5-(4-chlorophenyl)-4-phenyloxazole | HepG2 (Liver) | 7.21 | [4] |

| OXA-5 | N-(4-chlorophenyl)-2-(5-methyl-2-phenyloxazol-4-yl)acetamide | K562 (Leukemia) | 0.06 | [1] |

| OXA-6 | 2-(3-(6-chloro-5-methylpyridin-3-yl)phenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazole | A549 (Lung) | 4.8 | [5] |

Key Signaling Pathways in Anticancer Activity

1. Tubulin Polymerization Inhibition:

A significant number of anticancer oxazoles exert their effect by disrupting microtubule dynamics. They bind to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules. This disruption of the cellular cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis.[6]

2. STAT3 Signaling Pathway Inhibition:

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a variety of cancers, promoting cell proliferation, survival, and angiogenesis. Certain oxazole derivatives have been shown to inhibit the STAT3 signaling pathway.[5][7] They can disrupt the dimerization of activated STAT3, preventing its translocation to the nucleus and subsequent transcription of target genes involved in tumorigenesis.[7][8][9]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[10][11][12][13]

1. Cell Seeding:

-

Culture cancer cells in appropriate medium and harvest them at logarithmic growth phase.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

-

Prepare stock solutions of the substituted oxazole derivatives in dimethyl sulfoxide (DMSO).

-

Serially dilute the stock solutions with culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours under the same conditions.

3. MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[11]

-

Incubate the plate for another 2-4 hours at 37°C.[12]

4. Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][11]

-

Gently shake the plate for 15 minutes to ensure complete dissolution.[11]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]

5. Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

Plot a dose-response curve with the percentage of cell viability against the compound concentration.

-

Determine the IC50 value from the dose-response curve using a suitable software.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Oxazole derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity of selected substituted oxazoles, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| OXA-7 | 2-(4-chlorophenyl)-5-(furan-2-yl)oxazole | Staphylococcus aureus | 4 | [14] |

| OXA-8 | 2-(4-nitrophenyl)-5-(furan-2-yl)oxazole | Escherichia coli | 8 | [14] |

| OXA-9 | 2-amino-5-(4-chlorophenyl)-4-phenyloxazole | Bacillus subtilis | 0.78 | [15] |

| OXA-10 | 2-(4-methylphenyl)-5-(nitrofuran-2-yl)oxazole | Candida albicans | 32 | [14] |

| OXA-11 | 2-{[4-(phenylsulfonyl)phenyl]amino}-3-methylbutanoic acid | Staphylococcus aureus | 125 | [16] |

| OXA-12 | Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | Candida albicans | 14 | [17] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[18][19][20]

1. Preparation of Antimicrobial Agent:

-

Prepare a stock solution of the substituted oxazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

2. Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism from a fresh culture.

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

3. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared inoculum.

-

Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

4. MIC Determination:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iris.unipa.it [iris.unipa.it]

- 7. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. protocols.io [protocols.io]

An In-depth Technical Guide on the Thermal Stability and Degradation of 2-M-tolyl-oxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for assessing the thermal stability and degradation pathways of 2-M-tolyl-oxazole-4-carbaldehyde (CAS No. 154136-89-7)[1]. Oxazole derivatives are crucial scaffolds in medicinal chemistry, valued for a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties[2][3]. Understanding the thermal stability of these compounds is paramount for ensuring drug efficacy, safety, and shelf-life during development, manufacturing, and storage. While specific experimental data for this compound is not extensively documented in public literature, this guide outlines the standard experimental protocols and theoretical considerations necessary for its characterization. We draw upon the established chemistry of oxazole derivatives to propose potential degradation mechanisms and detail the analytical techniques required for their investigation.

Introduction to Oxazole Stability

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. Generally, the oxazole core is considered a thermally stable entity, often exhibiting high boiling points without decomposition[4][5]. This inherent stability makes it an attractive scaffold in drug design. However, the substituents on the oxazole ring can significantly influence its overall stability and reactivity. In the case of this compound, the presence of the tolyl group at the C2 position and a carbaldehyde (aldehyde) group at the C4 position introduces specific chemical features that may act as initiation sites for thermal degradation. The aldehyde group, in particular, is susceptible to oxidation.

Physicochemical and Thermal Properties

A thorough characterization of the compound's thermal properties is the first step in stability analysis. This data would be generated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

| Property | Value | Method of Determination |

| IUPAC Name | 2-(3-Methylphenyl)oxazole-4-carbaldehyde | - |

| CAS Number | 154136-89-7[1] | - |

| Molecular Formula | C₁₁H₉NO₂ | Mass Spectrometry |

| Molecular Weight | 187.19 g/mol | - |

| Melting Point (Tₘ) | Data not publicly available | Differential Scanning Calorimetry (DSC) |

| Onset of Decomposition (Tₒₙₛₑₜ) | Data not publicly available | Thermogravimetric Analysis (TGA) |

| Peak Decomposition Temp. | Data not publicly available | Thermogravimetric Analysis (TGA) |

| Enthalpy of Fusion (ΔHբᵤₛ) | Data not publicly available | Differential Scanning Calorimetry (DSC) |

Table 1: Summary of Physicochemical and Key Thermal Data for this compound.

Experimental Protocols for Thermal Analysis

Detailed and standardized experimental procedures are critical for obtaining reproducible and reliable thermal stability data.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition and characterize mass loss events.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer (e.g., NETZSCH TGA 209 F1 or similar).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum or ceramic pan.

-

Atmosphere: Conduct the analysis under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-800°C) at a constant heating rate, typically 10°C/min or 20°C/min[6][7].

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ), which is the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify melting points, phase transitions, and the enthalpy of decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

-

Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

-

Temperature Program: Heat the sample at a controlled rate, typically 10°C/min, over a temperature range that encompasses the expected melting and decomposition events[8][9]. A common program is to heat from 25°C to a temperature beyond any events observed in TGA.

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks for decomposition events. The peak temperature of the first major endotherm is taken as the melting point (Tₘ), and the integrated area of this peak provides the enthalpy of fusion (ΔHբᵤₛ).

Analysis of Degradation Products by TGA-GC-MS

To understand the degradation pathway, the volatile products formed during thermal decomposition must be identified. Coupling the TGA effluent to a Gas Chromatography-Mass Spectrometry (GC-MS) system is a powerful technique for this purpose[6][10].

Methodology:

-

Instrumentation: A TGA instrument connected via a heated transfer line (e.g., 250-290°C) to a GC-MS system[6][10].

-

TGA Protocol: Run the TGA experiment as described in section 3.1.

-

GC-MS Protocol:

-

GC Column: Use a capillary column suitable for separating a wide range of organic molecules, such as a 5% phenylmethylsilicone column (e.g., DB-5MS or HP-5MS)[10].

-

Temperature Program: A typical GC oven program would start at a low temperature (e.g., 40-75°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-15°C/min) to a high final temperature (e.g., 300-325°C)[10].

-

Mass Spectrometer: Operate the MS in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

-

-

Data Analysis: Identify the eluted compounds by comparing their mass spectra with established libraries (e.g., NIST/Wiley). This allows for the reconstruction of the degradation mechanism.

Potential Thermal Degradation Pathways

Based on the known reactivity of the oxazole ring and its substituents, several degradation pathways can be hypothesized. The oxazole ring itself is relatively stable, but nucleophilic or oxidative attack can lead to ring cleavage[11]. Deprotonation at the C2 position, followed by ring opening, is another known reaction pathway for oxazoles[12][13].

At elevated temperatures, the likely degradation mechanism involves homolytic bond cleavage to form radical species. The weakest bonds are expected to break first. Potential degradation products could include:

-

m-Tolunitrile (3-methylbenzonitrile)

-

Carbon monoxide (from the aldehyde and oxazole ring)

-

Various aromatic fragments

The following diagram illustrates a general workflow for the comprehensive analysis of the compound's thermal stability.

Caption: Experimental workflow for thermal stability analysis.

A plausible, albeit simplified, thermal degradation pathway is visualized below. This pathway hypothesizes the initial fragmentation of the molecule into key stable and radical intermediates.

Caption: A hypothetical thermal degradation pathway.

Conclusion

The thermal stability of this compound is a critical parameter for its development as a potential pharmaceutical agent. Although direct experimental data is sparse, a robust assessment can be performed using standard thermal analysis techniques including TGA and DSC. The protocols outlined in this guide provide a clear path for determining key stability indicators such as the onset of decomposition and melting point. Furthermore, by employing TGA-GC-MS, the degradation products can be identified, allowing for the elucidation of the decomposition mechanism. The inherent stability of the oxazole ring suggests the compound may be robust, but the aldehyde functionality warrants careful investigation as a potential point of weakness. The systematic application of these methods will yield the necessary data to ensure the quality, safety, and efficacy of any drug product containing this promising oxazole derivative.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. tandfonline.com [tandfonline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 12. Oxazole - Wikipedia [en.wikipedia.org]

- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]

Methodological & Application

Synthesis of 2-M-tolyl-oxazole-4-carbaldehyde from Tolyl Precursors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-M-tolyl-oxazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with tolyl precursors. The initial step involves the formation of the 2-(m-tolyl)oxazole core via the Robinson-Gabriel synthesis. This is followed by a regioselective formylation at the C-4 position of the oxazole ring using the Vilsmeier-Haack reaction. This guide offers comprehensive methodologies, quantitative data, and visual representations of the synthetic workflow to aid researchers in the successful preparation of this and structurally related compounds.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, making them privileged scaffolds in drug design and development. The specific substitution pattern of this compound, featuring a tolyl group at the 2-position and a reactive carbaldehyde at the 4-position, offers a versatile platform for the synthesis of diverse chemical libraries for biological screening. The tolyl moiety can influence the molecule's lipophilicity and binding interactions, while the aldehyde group serves as a synthetic handle for further functionalization.

This document outlines a reliable and reproducible synthetic route starting from readily available tolyl precursors. The chosen methodologies, the Robinson-Gabriel synthesis and the Vilsmeier-Haack reaction, are well-established and adaptable for a range of substituted aromatic precursors.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step sequence as illustrated below. The first step is the synthesis of the intermediate, 2-(m-tolyl)oxazole, which is then formylated in the second step to yield the final product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(m-tolyl)oxazole via Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1][2] The required 2-acylamino-ketone intermediate is typically prepared by the reaction of an amide with an α-haloketone.

Protocol 1.1: Synthesis of the 2-Acylamino-ketone Intermediate

-

Materials:

-

m-Toluamide

-

2-Chloroacetone (or 2-bromoacetone)

-

Sodium iodide (catalyst, if using 2-chloroacetone)

-

Anhydrous solvent (e.g., Acetone, DMF)

-

Base (e.g., Potassium carbonate, Sodium hydride)

-

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-toluamide (1.0 eq) and the anhydrous solvent.

-

Add the base (1.2 eq) and a catalytic amount of sodium iodide (if using 2-chloroacetone).

-

To this suspension, add 2-chloroacetone (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure. The crude 2-acylamino-ketone can be purified by recrystallization or column chromatography.

-

Protocol 1.2: Cyclodehydration to 2-(m-tolyl)oxazole

-

Materials:

-

Procedure (using Concentrated H₂SO₄):

-

To the crude or purified 2-acylamino-ketone (1.0 eq), add acetic anhydride (5-10 mL per gram of substrate).[4]

-

Cool the mixture in an ice bath (0°C) and add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.[4]

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C.[4]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2-(m-tolyl)oxazole can be purified by column chromatography.

-

Step 2: Vilsmeier-Haack Formylation of 2-(m-tolyl)oxazole

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The Vilsmeier reagent, a halomethyleneiminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7]

Protocol 2.1: Synthesis of this compound

-

Materials:

-

2-(m-tolyl)oxazole from Step 1

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

-

Saturated aqueous sodium acetate solution

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (used in excess, can also act as a solvent).

-

Cool the DMF in an ice bath (0°C).

-

Add phosphorus oxychloride (POCl₃) (typically 1.1 to 1.5 equivalents) dropwise to the cold DMF with vigorous stirring to form the Vilsmeier reagent. An exothermic reaction will occur.[8]

-

After the addition is complete and the initial exotherm has subsided, add a solution of 2-(m-tolyl)oxazole (1.0 eq) in anhydrous DMF or another suitable solvent like 1,2-dichloroethane dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and then heat to a temperature between 60°C and 80°C. The optimal temperature and reaction time should be determined by TLC monitoring.[9]

-

After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the acidic solution to a pH of 6-8 by the slow addition of a saturated aqueous sodium acetate solution or another suitable base, keeping the temperature low.[8]

-

The product may precipitate upon neutralization. If so, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-